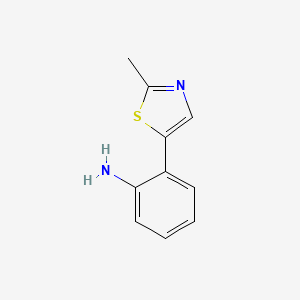

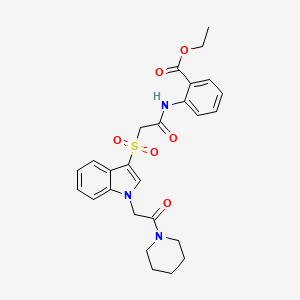

![molecular formula C19H16N4O5 B2515801 ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1421583-96-1](/img/structure/B2515801.png)

ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate" is a complex organic molecule that likely possesses a pyrazolopyridine core structure, which is a common feature in various heterocyclic compounds. These core structures are often found in compounds with potential pharmacological activities. The provided papers do not directly discuss this specific compound, but they do provide insights into similar compounds and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives typically involves multi-step reactions starting from various precursors. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo cyclocondensation with dicarbonyl compounds to yield pyrazolopyridine carboxylates . Similarly, ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates can be synthesized from dimethylamino precursors . These methods may provide a basis for the synthesis of the compound , although the specific details would differ due to the unique substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group . Although this compound is not a pyrazolopyridine, the techniques used for its structural elucidation could be applied to the compound of interest.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of heterocyclic synthesis. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used to generate pyran, pyridine, and pyridazine derivatives . Additionally, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates have been shown to be precursors for imidazopyrimidine and aminoindole derivatives through intramolecular cyclization . These reactions highlight the versatility of pyrazolopyridine derivatives in synthesizing a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one are often determined by their functional groups and molecular geometry. For example, the presence of hydrogen bonds in the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate contributes to the stability of its one-dimensional chain structure . While the specific properties of "ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate" are not provided, similar analyses could be conducted to determine its solubility, melting point, and potential for forming intermolecular interactions.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is a precursor in the selective synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be further converted to their 1-unsubstituted analogs. This showcases its reactivity and utility in creating partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, indicating its significance in heterocyclic chemistry and potential applications in drug design and synthesis (Lebedˈ et al., 2012).

Facile and Novel Synthesis Approaches

A novel synthesis approach for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups has been developed, demonstrating the compound's versatility in generating new N-fused heterocycle products with good to excellent yields. This highlights its potential for the development of new pharmaceuticals and research chemicals (Ghaedi et al., 2015).

Biological Activity and Heterocyclic Synthesis

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate demonstrates significant biological activity against various bacteria and fungi. Its transformation into related heterocyclic systems underlines its importance in medicinal chemistry for the development of new antibacterial and antifungal agents (Youssef et al., 2011).

Enzymatic Activity Enhancement

The synthesis and cyclization reactions of Pyrazolopyrimidinyl Keto-esters have shown a potent effect on increasing the reactivity of cellobiase, indicating the compound's role in enhancing enzymatic activities. This could have applications in biotechnology and pharmaceutical manufacturing processes, where enzyme catalysis is crucial (Abd et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 5-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5/c1-2-27-18(25)13-10-20-23-8-7-12(9-15(13)23)21-17(24)11-22-14-5-3-4-6-16(14)28-19(22)26/h3-10H,2,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKJDYOETQAKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)

![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)

![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)

![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)